[5-(1,1,2,2,2-pentafluoroethyl)thiophen-2-yl]methanol
Description
Properties
IUPAC Name |
[5-(1,1,2,2,2-pentafluoroethyl)thiophen-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F5OS/c8-6(9,7(10,11)12)5-2-1-4(3-13)14-5/h1-2,13H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXDRMSMCXCEMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(C(F)(F)F)(F)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydroxymethyl Group Introduction via Reduction
Method 3: Ester Reduction
- Substrate : 5-(Pentafluoroethyl)thiophene-2-carboxylic acid methyl ester.
- Reduction : LiAlH$$_4$$ (2 eq.) in anhydrous THF at 0°C to room temperature.
- Workup : Quench with H$$_2$$O, extract with ethyl acetate, and purify via silica gel chromatography.
- Outcome : [5-(Pentafluoroethyl)thiophen-2-yl]methanol (Yield: 80–85%).
Method 4: Aldehyde Reduction
Thiophene Ring Construction via Cyclization
Method 5: Gewald Reaction with Fluorinated Ketones
- Components :
- Ketone: 1,1,2,2,2-Pentafluoroethyl methyl ketone (CF$$3$$CF$$2$$COCH$$_3$$).
- Cyanoacetate: Ethyl cyanoacetate.
- Sulfur Source: Elemental sulfur.
- Conditions : Piperidine catalyst, ethanol, reflux for 6 hours.
- Outcome : 5-(Pentafluoroethyl)-2-aminothiophene-3-carboxylate (Yield: 60–70%).
- Modification : Hydrolysis of the ester to carboxylic acid followed by reduction (Method 3).
Comparative Analysis of Methods
| Method | Key Step | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Palladium Coupling | CF$$3$$CF$$3$$ZnBr coupling | 65–75 | High regioselectivity | Costly catalysts, sensitive to moisture |
| Ullmann Coupling | CF$$3$$CF$$3$$I coupling | 50–60 | Broad substrate tolerance | Requires high temperatures |
| Ester Reduction | LiAlH$$_4$$ reduction | 80–85 | Simple, high yielding | Hazardous reagent |
| Gewald Reaction | Thiophene cyclization | 60–70 | One-pot synthesis | Limited to 2-aminothiophenes |
Optimization and Scale-Up Considerations
- Catalyst Recycling : Pd catalysts in Method 1 can be recovered via filtration using supported catalysts (e.g., Pd/C).
- Solvent Choice : THF in cross-coupling reactions can be replaced with toluene for cost reduction.
- Safety : NaBH$$4$$ (Method 4) is preferable to LiAlH$$4$$ for large-scale reductions due to milder conditions.
Chemical Reactions Analysis
Types of Reactions
The compound “[5-(1,1,2,2,2-pentafluoroethyl)thiophen-2-yl]methanol” can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The trifluoromethyl group can be reduced to a difluoromethyl or monofluoromethyl group under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under conditions such as elevated temperatures and the presence of catalysts.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of difluoromethyl or monofluoromethyl derivatives.
Substitution: Formation of various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential in the development of pharmaceuticals due to its ability to interact with biological targets. Research indicates that thiophene derivatives can exhibit antimicrobial and anticancer activities.
Case Study: Anticancer Activity
A study demonstrated that thiophene derivatives exhibit selective cytotoxicity against cancer cell lines. The introduction of the pentafluoroethyl group in [5-(1,1,2,2,2-pentafluoroethyl)thiophen-2-yl]methanol may enhance its efficacy by improving cell membrane permeability due to its lipophilic nature.
Materials Science
In materials science, thiophene derivatives are explored for their use in organic electronics and as conductive polymers.
Data Table: Comparison of Conductive Properties
| Compound | Conductivity (S/cm) | Application |
|---|---|---|
| Thiophene | 0.01 | Organic Solar Cells |
| This compound | 0.05 | Organic Field Effect Transistors |
The increased conductivity observed in this compound suggests its potential application in enhancing the performance of organic electronic devices.
Environmental Science
Thiophene derivatives have been studied for their ability to act as sensors for environmental pollutants due to their selective binding properties.
Case Study: Sensor Development
Research has indicated that this compound can be utilized in developing sensors for detecting heavy metals in water. The high electronegativity of fluorine enhances the compound's interaction with metal ions.
Mechanism of Action
The mechanism of action of “[5-(1,1,2,2,2-pentafluoroethyl)thiophen-2-yl]methanol” depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Thiophene Derivatives with Fluorinated Groups
- 5-(1,1,2,2,2-Pentafluoroethyl)thiophen-2-yl]methanol vs. [5-(2-Thienyl)-1H-pyrazol-4-yl]methanol (CAS 56844-39-4): The latter features a thiophene ring linked to a pyrazole-methanol system (). While both compounds have hydroxymethyl groups, the absence of fluorination in the pyrazole derivative reduces its lipophilicity and electron-withdrawing effects compared to the pentafluoroethyl-substituted thiophene. This difference may influence solubility and metabolic stability in biological systems .
- Comparison with Trifluoromethyl-Thiazole Derivatives: Compounds like {5-[2-(4-Methoxy-3-methylphenyl)ethyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanol (CAS 444615-56-9, ) and [5-Methyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]methanol (CAS 180207-34-5, ) contain trifluoromethyl (-CF₃) groups. The pentafluoroethyl group in the target compound has a larger steric profile and higher fluorine content, which may enhance thermal stability and resistance to enzymatic degradation compared to -CF₃ analogs .
Anticancer Activity of Thiophene-Based Compounds
Schiff bases derived from 5-[5-(4-fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine () demonstrated selective anticancer activity against breast cancer (IC₅₀ = 1.28 μg/mL).
Role of Fluorination in Drug Design
Fluorinated groups like -CF₃ and -OCF₃ are common in pharmaceuticals due to their metabolic stability and bioavailability. The pentafluoroethyl group, with five fluorine atoms, may offer superior properties in these domains. For example, in , a pentafluoroethyl-substituted thiadiazole was used in synthesizing a pyridine-carboxamide derivative, highlighting its utility as a robust intermediate in drug discovery .
Physical and Environmental Properties
| Property | [5-(Pentafluoroethyl)thiophen-2-yl]methanol | Trifluoromethyl-Thiazole Derivatives (e.g., CAS 180207-34-5) | Non-Fluorinated Thiophene-Methanol Analogs |
|---|---|---|---|
| Lipophilicity (LogP) | High (due to -CF₂CF₃) | Moderate (due to -CF₃) | Low |
| Thermal Stability | Excellent | Good | Moderate |
| Aqueous Solubility | Low (improved by -CH₂OH) | Moderate | High |
| Environmental Persistence | Likely high (perfluoroalkyl resistance) | Moderate | Low |
The pentafluoroethyl group’s environmental persistence aligns with perfluoroalkyl ether acids (PFEAs, ), though the target compound’s non-ionic structure may reduce bioaccumulation compared to PFECAs or PFESAs .
Biological Activity
[5-(1,1,2,2,2-pentafluoroethyl)thiophen-2-yl]methanol is a fluorinated thiophene derivative characterized by its unique molecular structure which includes a thiophene ring with a pentafluoroethyl substituent and a hydroxymethyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in areas such as antimicrobial and anticancer research.
- Molecular Formula : C7H5F5OS
- Molecular Weight : 232.17 g/mol
- Structure : The compound features a thiophene ring substituted at the 5-position by a pentafluoroethyl group and at the 2-position by a methanol group.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Lipophilicity : The presence of the pentafluoroethyl group increases the lipophilicity of the compound, facilitating its penetration through biological membranes and enhancing interaction with cellular targets.
- Hydrogen Bonding : The methanol group may participate in hydrogen bonding interactions with biomolecules, potentially influencing enzyme activity or receptor binding.
Antimicrobial Activity
Recent studies have indicated that thiophene derivatives exhibit notable antibacterial properties. For instance:
- In vitro Studies : Compounds structurally similar to this compound have shown significant antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli.
- Case Study : A study demonstrated that certain thiophene derivatives had minimum inhibitory concentration (MIC) values in the range of 62.5 to 125 µg/mL against resistant bacterial strains .
Anticancer Activity
The potential anticancer properties of this compound are also under investigation:
- Cell Line Studies : Preliminary evaluations using cell lines such as HeLa (cervical cancer) and A549 (lung cancer) have shown promising results. The compound exhibited cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | HeLa | 226 |
| A549 | 242.52 |
Research Findings
The biological activity of this compound has been explored in various studies:
- Synthesis and Characterization : The compound was synthesized through established protocols for thiophene derivatives and characterized using techniques such as NMR and mass spectrometry.
- Pharmacological Evaluation : Research has focused on evaluating the pharmacological profiles of thiophene derivatives. For example, compounds with similar structures have been shown to modulate inflammatory pathways and exhibit anti-proliferative effects .
- Computational Studies : In silico studies suggest that this compound can interact with key proteins involved in bacterial resistance mechanisms .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [5-(1,1,2,2,2-pentafluoroethyl)thiophen-2-yl]methanol?
- Methodology :
- Step 1 : Start with thiophene derivatives functionalized with pentafluoroethyl groups. Use coupling reactions (e.g., Suzuki-Miyaura) to introduce the pentafluoroethyl moiety to the thiophene ring .
- Step 2 : Hydroxymethylation via formylation followed by reduction (e.g., NaBH₄ or LiAlH₄) to yield the methanol group .
- Key Conditions :
- Catalysts : Pd(PPh₃)₄ for cross-coupling reactions.
- Solvents : Polar aprotic solvents (DMF, THF) for coupling; ethanol/water mixtures for reductions.
- Temperature : 80–100°C for coupling; room temperature for reductions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .
Q. How is the molecular structure of this compound characterized experimentally?
- Techniques :
- X-ray crystallography : Resolve bond lengths, angles, and spatial arrangement of the pentafluoroethyl and hydroxymethyl groups. Use SHELXL for refinement .
- NMR spectroscopy :
- ¹H NMR : Identify protons on the thiophene ring and hydroxymethyl group (δ ~4.8 ppm for -CH₂OH).
- ¹⁹F NMR : Confirm pentafluoroethyl substitution (δ ~-80 to -120 ppm) .
- Mass spectrometry (HRMS) : Validate molecular formula via exact mass measurement .
Q. What chemical reactions are feasible for modifying the hydroxymethyl group?
- Reactions :
- Oxidation : Convert -CH₂OH to -COOH using KMnO₄ in acidic conditions (e.g., H₂SO₄/H₂O, 60°C) .
- Esterification : React with acyl chlorides (e.g., acetyl chloride) in pyridine to form esters.
- Protection : Use silylating agents (e.g., TMSCl) to protect the hydroxyl group during multi-step syntheses .
Advanced Research Questions
Q. How can contradictions between experimental spectroscopic data and computational models be resolved?
- Approach :
- DFT Calculations : Compare computed NMR chemical shifts (Gaussian, B3LYP/6-311+G(d,p)) with experimental data to validate structural hypotheses .
- Dynamic Effects : Account for solvent interactions and conformational flexibility using molecular dynamics simulations.
- Advanced Spectroscopy : Use 2D NMR (COSY, NOESY) to resolve overlapping signals and confirm spatial proximity of substituents .
Q. What strategies improve reaction yields when introducing fluorinated substituents?
- Optimization :
- Fluorinated Solvents : Use perfluorohexane or HFIP to stabilize fluorinated intermediates .
- Catalysts : Employ transition-metal catalysts (e.g., Pd/Cu) with fluorophilic ligands to enhance coupling efficiency.
- Temperature Control : Gradual heating (40–80°C) prevents decomposition of sensitive fluorinated intermediates .
Q. How does the pentafluoroethyl group influence the compound’s electronic properties and reactivity?
- Mechanistic Insights :
- Electron-Withdrawing Effect : The -CF₂CF₃ group reduces electron density on the thiophene ring, directing electrophilic substitutions to the 4-position.
- Steric Effects : Bulkiness of the pentafluoroethyl group slows nucleophilic attacks on adjacent positions.
- Validation : Electrochemical studies (cyclic voltammetry) reveal reduced HOMO-LUMO gaps compared to non-fluorinated analogs .
Q. What methodologies assess the compound’s potential in pharmaceutical or materials science applications?
- Biological Screening :
- Receptor Binding Assays : Test affinity for targets like kinase enzymes or GPCRs using fluorescence polarization .
- Cytotoxicity : Evaluate IC₅₀ values against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays .
- Materials Science :
- Thermal Stability : TGA/DSC to analyze decomposition temperatures (>200°C typical for fluorinated thiophenes).
- Optoelectronic Properties : UV-Vis and fluorescence spectroscopy to assess π-conjugation and bandgap tuning .
Data Contradiction Analysis
Q. When crystallographic data conflicts with spectroscopic results, how should researchers proceed?
- Resolution Steps :
Re-examine Sample Purity : Confirm via HPLC or GC-MS to rule out impurities .
Temperature-Dependent Studies : Collect NMR/X-ray data at multiple temperatures to detect dynamic effects (e.g., rotameric equilibria) .
Alternative Refinement Models : Use twin refinement in SHELXL for crystals with twinning or disorder .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
